3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

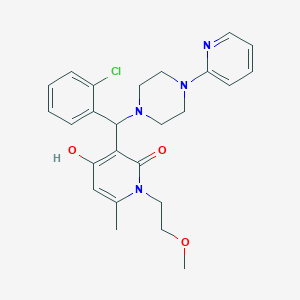

This compound features a pyridin-2(1H)-one core substituted at positions 1, 3, 4, and 6. Key structural elements include:

- Position 1: A 2-methoxyethyl group (-OCH2CH2OCH3), which may enhance solubility due to its polar ether moiety.

- Position 3: A (2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl group.

- Position 4: A hydroxyl group (-OH), enabling hydrogen bonding.

- Position 6: A methyl group (-CH3), influencing lipophilicity.

Properties

IUPAC Name |

3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNALBDIQPJHDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a chlorophenyl group, a piperazine moiety, and multiple functional groups that contribute to its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine structures often exhibit antidepressant and anxiolytic properties. The presence of the pyridine and chlorophenyl substituents may enhance these effects by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of arylpiperazine derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against prostate cancer cells, indicating that the incorporation of specific functional groups can enhance their efficacy against cancerous cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The piperazine ring interacts with neurotransmitter receptors, potentially influencing mood and anxiety.

- The hydroxy and methoxyethyl groups may contribute to increased solubility and bioavailability, facilitating better interaction with biological targets.

Study on Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that similar piperazine derivatives significantly reduced depressive-like behavior in animal models. The mechanism was attributed to enhanced serotonergic activity .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related compounds showed that they effectively induced apoptosis in cancer cell lines. The presence of the chlorophenyl group was noted to increase the selectivity towards cancer cells while minimizing effects on healthy cells .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with piperazine moieties are often explored for their potential in treating neurological conditions such as anxiety, depression, and schizophrenia. The specific structure of this compound allows it to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the pathophysiology of these disorders.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant activity as serotonin receptor antagonists, leading to improved outcomes in rodent models of anxiety .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through its ability to inhibit specific pathways involved in tumor growth and proliferation. The presence of the chlorophenyl and pyridine groups may enhance its interaction with cellular targets.

Case Study : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that further investigation into this compound’s efficacy could be valuable .

Antimicrobial Activity

The structural characteristics of this compound may also confer antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against various bacterial strains.

Case Study : Research highlighted in ACS Publications noted that certain piperazine derivatives displayed significant antibacterial effects against Gram-positive bacteria, warranting further exploration of this compound’s potential .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations:

Core Structure: The pyridin-2(1H)-one core (Target, Compounds A, B) differs electronically from pyridazin-3(4H)-one (Compound D) due to the absence of a nitrogen atom in the six-membered ring.

Substituent Effects: Chlorophenyl Position: The target’s 2-chlorophenyl group (vs. 3- or 4-chloro in analogs) may alter steric hindrance and lipophilicity, impacting membrane permeability . Piperazine Modifications: The 4-(pyridin-2-yl)piperazine in the target (vs. Alkyl Chain Variations: The 2-methoxyethyl group in the target (vs. ethyl in Compound B) likely improves aqueous solubility, critical for bioavailability .

Pharmacological and Physicochemical Insights

- Anti-Inflammatory Potential: Compound D (pyridazinone core) demonstrated potent anti-inflammatory activity (IC50 = 11.6 μM), suggesting that pyridinone/pyridazinone scaffolds with chlorophenyl and piperazine groups may share this activity . The target’s structural similarity to Compound D supports further investigation.

- CNS Targeting : Piperazine derivatives are prevalent in antipsychotics and antidepressants. The target’s 4-(pyridin-2-yl)piperazine group resembles aripiprazole’s pharmacophore, hinting at dopaminergic activity .

- Solubility and Bioavailability : The 2-methoxyethyl group in the target may confer better solubility than Compound B’s ethyl group, though this requires experimental validation .

Q & A

Basic: What are the recommended steps for synthesizing and characterizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the assembly of the pyridin-2-yl-piperazine core followed by functionalization with the 2-chlorophenyl and methoxyethyl groups. Key steps include:

- Coupling reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 2-chlorophenyl group to the piperazine moiety (see analogous methods in ) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via TLC and HPLC (≥95% purity threshold).

- Characterization :

- NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl and aromatic proton signals.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals form): Validate stereochemistry and hydrogen-bonding interactions.

Safety protocols for handling intermediates (e.g., chlorinated reagents) should follow guidelines in and .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency response :

- Storage : Keep the compound in airtight containers under nitrogen at –20°C to prevent degradation.

Advanced: How can reaction conditions be optimized using design of experiments (DOE)?

Methodological Answer:

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights DOE’s role in minimizing trial-and-error approaches .

- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between factors. For instance, vary reaction time (12–48 hrs) and temperature (60–100°C) to map optimal conditions.

- Validation : Replicate center-point experiments to confirm reproducibility (e.g., ±5% yield deviation acceptable).

Advanced: How can computational methods elucidate reaction mechanisms?

Methodological Answer:

- Reaction path search : Apply density functional theory (DFT) to model transition states and intermediates. emphasizes using quantum chemical calculations to predict activation barriers for key steps (e.g., piperazine alkylation) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. THF).

- Machine learning : Train models on existing reaction databases to predict regioselectivity of substitutions.

Advanced: How do structural modifications impact bioactivity?

Methodological Answer:

- Structure-activity relationship (SAR) : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. demonstrates how pyrimidine-2-one analogs’ bioactivity varies with substituents .

- Pharmacophore mapping : Use docking studies to assess interactions with target proteins (e.g., kinase inhibitors).

- Metabolic stability : Introduce fluorinated groups to block cytochrome P450-mediated degradation.

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Replication : Repeat synthesis and characterization under identical conditions to rule out human error.

- Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., hydroxyl vs. carbonyl peaks).

- Crystallography : Resolve ambiguous NOE effects or diastereomer signals, as seen in structurally related compounds () .

Advanced: What reactor designs improve scalability for preclinical studies?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., piperazine functionalization). ’s RDF2050112 classifies reactor design as critical for scaling heterogeneous reactions .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Safety protocols : Use pressure-rated reactors for high-temperature steps (>150°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.